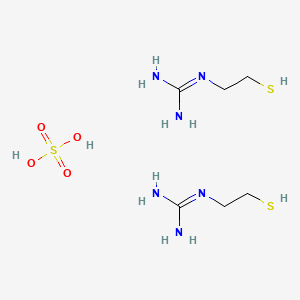

Mercaptoethylguanidine hemisulfate salt

Overview

Description

Magnesium sulfate, commonly known as Epsom salt, is a chemical compound composed of magnesium, sulfur, and oxygen. It is a white crystalline solid that is highly soluble in water. Magnesium sulfate is widely used in various fields, including medicine, agriculture, and industry, due to its diverse properties and applications .

Mechanism of Action

Target of Action

Mercaptoethylguanidine hemisulfate salt, also known as MEG sulfate, primarily targets the inducible Nitric Oxide Synthase (iNOS) in the body . iNOS is an enzyme that plays a crucial role in the production of nitric oxide, a molecule involved in various physiological and pathological processes .

Mode of Action

MEG sulfate acts as a potent and selective inhibitor of iNOS . It binds to the active site of the enzyme, preventing it from catalyzing the production of nitric oxide . In addition to this, MEG sulfate also acts as a scavenger of peroxynitrite, a reactive nitrogen species .

Biochemical Pathways

The inhibition of iNOS and the scavenging of peroxynitrite by MEG sulfate can affect various biochemical pathways. These actions can lead to a decrease in the production of nitric oxide and nitrotyrosine, molecules that play significant roles in inflammation and other immune responses .

Result of Action

The inhibition of iNOS and the scavenging of peroxynitrite by MEG sulfate result in potent anti-inflammatory effects . This has been demonstrated in animal models of airway infection that mimic human cystic fibrosis . By reducing the production of nitric oxide and nitrotyrosine, MEG sulfate can decrease the activation of inflammatory cells .

Biochemical Analysis

Biochemical Properties

Mercaptoethylguanidine hemisulfate salt plays a crucial role in biochemical reactions by interacting with several enzymes and biomolecules. It is a selective inhibitor of inducible nitric oxide synthase (iNOS), which is an enzyme responsible for the production of nitric oxide (NO) during inflammatory responses . By inhibiting iNOS, this compound reduces the production of nitric oxide, thereby mitigating inflammation. Additionally, this compound acts as a scavenger of peroxynitrite, a reactive nitrogen species that can cause cellular damage . The interaction between this compound and peroxynitrite involves the neutralization of peroxynitrite, preventing its harmful effects on cells .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to reduce inflammation in animal models of airway infection that mimic human cystic fibrosis . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting iNOS, this compound decreases the levels of nitric oxide, which in turn affects the signaling pathways involved in inflammation . Furthermore, it has been observed to alter gene expression patterns related to inflammatory responses, thereby contributing to its anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. As an iNOS inhibitor, it binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide . This inhibition reduces the production of nitric oxide, a key mediator of inflammation. Additionally, this compound scavenges peroxynitrite by reacting with it to form less reactive species. This scavenging activity helps protect cells from oxidative and nitrosative stress, which are common in inflammatory conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium sulfate can be prepared through several synthetic routes. One common method involves the reaction of magnesium oxide with sulfuric acid:

MgO+H2SO4→MgSO4+H2O

This reaction is typically carried out at room temperature and results in the formation of magnesium sulfate and water .

Industrial Production Methods

In industrial settings, magnesium sulfate is often produced by reacting magnesium carbonate or magnesium hydroxide with sulfuric acid. The reaction is conducted in large reactors, and the resulting solution is then evaporated to obtain crystalline magnesium sulfate. The process involves careful control of temperature and concentration to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Magnesium sulfate undergoes various chemical reactions, including:

Oxidation: Magnesium sulfate can be oxidized to form magnesium oxide and sulfur dioxide.

Reduction: It can be reduced to magnesium sulfide and water.

Substitution: Magnesium sulfate can react with other salts to form different magnesium compounds.

Common Reagents and Conditions

Oxidation: Requires high temperatures and an oxidizing agent such as oxygen.

Reduction: Typically involves a reducing agent like hydrogen gas.

Substitution: Often carried out in aqueous solutions with other salts.

Major Products Formed

Oxidation: Magnesium oxide and sulfur dioxide.

Reduction: Magnesium sulfide and water.

Substitution: Various magnesium salts depending on the reacting salt.

Scientific Research Applications

Magnesium sulfate has numerous scientific research applications:

Chemistry: Used as a drying agent and in the preparation of other magnesium compounds.

Biology: Employed in cell culture media and as a supplement in various biological assays.

Medicine: Used to treat magnesium deficiency, eclampsia, and as a laxative.

Industry: Utilized in the production of textiles, paper, and as a coagulant in the preparation of tofu

Comparison with Similar Compounds

Magnesium sulfate can be compared with other magnesium salts such as magnesium chloride and magnesium oxide:

Magnesium Chloride: More soluble in water and used primarily for de-icing and dust control.

Magnesium Oxide: Less soluble and used as a refractory material and in the production of magnesium metal.

Magnesium Sulfate: Unique in its use as a medical treatment for eclampsia and as a laxative .

Similar Compounds

- Magnesium chloride

- Magnesium oxide

- Magnesium carbonate

Magnesium sulfate stands out due to its diverse applications in medicine, agriculture, and industry, making it a versatile and valuable compound .

Biological Activity

Mercaptoethylguanidine hemisulfate salt (MEG) is a compound recognized for its significant biological activities, particularly as an inducible nitric oxide synthase (iNOS) inhibitor and a scavenger of peroxynitrite . This article provides an in-depth examination of its biological activity, including mechanisms, effects in various models, and relevant research findings.

- Molecular Formula : C₇H₁₈N₄S·HSO₄

- CAS Number : 3979-00-8

- Molecular Weight : Approximately 336.46 g/mol

- Appearance : White to off-white powder

MEG primarily exerts its biological effects through the following mechanisms:

- iNOS Inhibition : MEG selectively inhibits the inducible form of nitric oxide synthase, which is responsible for producing nitric oxide during inflammatory responses. This inhibition reduces the levels of nitric oxide, thereby mitigating inflammation.

- Peroxynitrite Scavenging : By scavenging peroxynitrite, a reactive nitrogen species, MEG protects cells from oxidative stress and damage associated with inflammation.

Anti-inflammatory Properties

MEG has demonstrated potent anti-inflammatory effects in various experimental models:

- In an animal model mimicking human cystic fibrosis, MEG significantly reduced inflammation associated with airway infections.

- The compound's ability to inhibit iNOS leads to decreased production of inflammatory mediators, contributing to its therapeutic potential in inflammatory diseases.

Immunomodulatory Effects

Research indicates that MEG may also have immunomodulatory effects, promoting the activation of certain inflammatory cells under specific conditions. This dual action makes it a candidate for further investigation in therapeutic applications.

Comparative Analysis with Similar Compounds

The following table summarizes the properties and unique features of MEG compared to other thiol-containing compounds:

| Compound Name | Functionality | Unique Features |

|---|---|---|

| N-acetylcysteine | Antioxidant; mucolytic agent | Widely used in clinical settings as a mucolytic agent |

| L-cysteine | Amino acid; precursor for glutathione | Essential for protein synthesis |

| Sodium thiosulfate | Reducing agent | Commonly used in detoxification processes |

| Glutathione | Major antioxidant | Plays a critical role in cellular detoxification |

| This compound | Selective iNOS inhibitor; peroxynitrite scavenger | Unique for its specific inhibition of iNOS |

Case Studies and Research Findings

- Airway Infections : A study demonstrated that MEG significantly reduced inflammation and improved outcomes in an animal model of airway infections that simulate cystic fibrosis.

- Kidney Stone Formation : In research involving kidney stones, MEG was utilized in atomic force microscopy studies, highlighting its versatility beyond anti-inflammatory applications .

Properties

IUPAC Name |

2-(2-sulfanylethyl)guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H9N3S.H2O4S/c2*4-3(5)6-1-2-7;1-5(2,3)4/h2*7H,1-2H2,(H4,4,5,6);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKZAAUVINNNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)N=C(N)N.C(CS)N=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20N6O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585231 | |

| Record name | Sulfuric acid--N''-(2-sulfanylethyl)guanidine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3979-00-8 | |

| Record name | Sulfuric acid--N''-(2-sulfanylethyl)guanidine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.